{[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid
CAS No.:
Cat. No.: VC13377575
Molecular Formula: C16H16N2O4
Molecular Weight: 300.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N2O4 |
|---|---|
| Molecular Weight | 300.31 g/mol |
| IUPAC Name | 2-[4-oxo-3,5-bis(prop-2-enyl)quinazolin-6-yl]oxyacetic acid |
| Standard InChI | InChI=1S/C16H16N2O4/c1-3-5-11-13(22-9-14(19)20)7-6-12-15(11)16(21)18(8-4-2)10-17-12/h3-4,6-7,10H,1-2,5,8-9H2,(H,19,20) |
| Standard InChI Key | FRYFIFBPEBVVHU-UHFFFAOYSA-N |
| SMILES | C=CCC1=C(C=CC2=C1C(=O)N(C=N2)CC=C)OCC(=O)O |
| Canonical SMILES | C=CCC1=C(C=CC2=C1C(=O)N(C=N2)CC=C)OCC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a quinazolinone scaffold—a bicyclic system comprising a benzene ring fused to a pyrimidinone moiety. The 4-oxo group at position 4 and two prop-2-en-1-yl groups at positions 3 and 5 introduce steric and electronic modifications that influence reactivity and interactions with biological targets. The acetic acid functional group at position 6 enhances hydrophilicity, potentially improving solubility and pharmacokinetic profiles.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₄ |
| Molecular Weight | 300.31 g/mol |
| IUPAC Name | 2-[4-oxo-3,5-bis(prop-2-enyl)quinazolin-6-yl]oxyacetic acid |
| InChI Key | FRYFIFBPEBVVHU-UHFFFAOYSA |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of {[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid involves multi-step organic reactions, typically beginning with the formation of the quinazolinone core. A plausible route includes:
-
Cyclocondensation: Reaction of anthranilic acid derivatives with urea or thiourea to form the pyrimidinone ring.
-
Allylation: Introduction of prop-2-en-1-yl groups via nucleophilic substitution or Friedel-Crafts alkylation.
-
Etherification: Coupling of the hydroxylquinazolinone intermediate with bromoacetic acid to attach the acetic acid moiety.
Critical parameters such as temperature (35–100°C), solvent polarity (e.g., acetone, DMF), and catalyst selection (e.g., K₂CO₃) significantly impact yields and purity .
Stability and Degradation
The compound’s stability is influenced by the labile ester and allyl groups. Accelerated stability studies under varying pH conditions (1–14) and temperatures (25–60°C) are necessary to assess degradation pathways, such as hydrolysis of the acetic acid side chain or oxidation of the allyl substituents.
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) by inhibiting dihydrofolate reductase (DHFR). Molecular docking studies could validate similar mechanisms for this compound.
Anti-Inflammatory Action
The 4-oxo group and conjugated double bonds may scavenge reactive oxygen species (ROS), mitigating oxidative stress in inflammatory disorders like rheumatoid arthritis.
Research Findings and Experimental Data
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (octanol-water) | 1.44 |
| Water Solubility | 3.71 mg/mL |
| Polar Surface Area | 81.28 Ų |
Comparative Analysis with Analogues
Compared to 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (CAS 179688-53-0), this compound’s allyl groups may confer greater metabolic stability, while the acetic acid substituent enhances aqueous solubility .
Future Directions and Applications
Therapeutic Development
Priority research areas include:
-
In vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549).
-
Kinase inhibition profiling to identify specific molecular targets.
-
Formulation studies to optimize delivery via nanoparticles or liposomes.
Industrial Scale-Up
Green chemistry approaches, such as microwave-assisted synthesis or biocatalytic methods, could improve yield and reduce waste. Partnerships with pharmaceutical firms are essential for translational research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume